molecular formula C7H5NO5 B193609 3,4-Dihydroxy-5-nitrobenzaldehyde CAS No. 116313-85-0

3,4-Dihydroxy-5-nitrobenzaldehyde

Cat. No.: B193609
CAS No.: 116313-85-0
M. Wt: 183.12 g/mol
InChI Key: BBFJODMCHICIAA-UHFFFAOYSA-N
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Description

PMID27841045-Compound-157: , also known as Body Protection Compound 157, is a synthetic peptide composed of 15 amino acids. It was originally derived from a protein found in human gastric juice. This compound has garnered significant attention due to its remarkable healing properties and therapeutic potential .

Mechanism of Action

Target of Action

The primary target of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines, where it catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .

Mode of Action

DHNB inhibits XO activity in a time-dependent manner , similar to allopurinol, a clinical XO inhibitory drug . It displays potent mixed-type inhibition of XO activity and shows an additive effect with allopurinol at low concentrations . Structure-activity relationship studies of DHNB indicate that the aldehyde moiety, the catechol moiety, and nitration at C-5 are required for XO inhibition . DHNB interacts with the molybdenum center of XO and is slowly converted to its carboxylic acid .

Biochemical Pathways

The inhibition of XO by DHNB affects the purine metabolism pathway, leading to a decrease in the production of uric acid . This is significant because hyperuricemia, an excess of uric acid in the blood, is a clinical problem that causes gout and is also considered a risk factor for cardiovascular disease .

Pharmacokinetics

It’s known that dhnb effectively reduces serum uric acid levels in hyperuricemic mice , indicating good bioavailability.

Result of Action

The inhibition of XO by DHNB leads to a reduction in the production of uric acid, effectively controlling serum uric acid levels . This makes DHNB a potential therapeutic agent for the treatment of hyperuricemia and gout .

Biochemical Analysis

Biochemical Properties

3,4-Dihydroxy-5-nitrobenzaldehyde has been found to potently inhibit xanthine oxidase (XO) activity, an enzyme that produces uric acid during purine metabolism . This interaction with XO is crucial in the context of hyperuricemia and gout, where the reduction of uric acid production can alleviate symptoms .

Cellular Effects

In cellular contexts, this compound has been observed to reduce serum uric acid levels effectively . This reduction can influence cell signaling pathways and cellular metabolism, particularly in the context of hyperuricemia and gout .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the molybdenum center of XO . It inhibits XO activity in a time-dependent manner, similar to allopurinol, a clinical XO inhibitory drug . It also directly scavenges free radicals and reactive oxygen species, including ONOO⁻ and HOCl .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to inhibit XO activity over time . It is slowly converted to its carboxylic acid at a rate of 10⁻¹⁰ mol/L/s .

Dosage Effects in Animal Models

In animal models, specifically allantoxanamide-induced hyperuricemic mice, this compound effectively reduced serum uric acid levels . Mice orally given a large dose (500 mg/kg) of this compound did not show any side effects .

Metabolic Pathways

The metabolic pathways involving this compound primarily relate to purine metabolism, where it inhibits the production of uric acid by XO .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Body Protection Compound 157 involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: : For industrial production, the synthesis of Body Protection Compound 157 can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible production of large quantities of the peptide. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions: : Body Protection Compound 157 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents such as alkyl halides. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .

Major Products: : The major products formed from these reactions include modified peptides with enhanced stability and bioavailability. These modifications can improve the therapeutic potential of Body Protection Compound 157 by increasing its resistance to enzymatic degradation and enhancing its ability to target specific tissues .

Scientific Research Applications

Chemistry: : In the field of chemistry, Body Protection Compound 157 is used as a model peptide for studying peptide synthesis, modification, and purification techniques. Its unique properties make it an ideal candidate for developing new methods for peptide production and analysis .

Biology: : In biological research, Body Protection Compound 157 is used to study cellular processes such as cell migration, proliferation, and differentiation. Its ability to promote tissue repair and regeneration makes it a valuable tool for investigating the mechanisms underlying these processes .

Medicine: : In medicine, Body Protection Compound 157 has shown promise in treating various conditions, including gastrointestinal disorders, musculoskeletal injuries, and neurological disorders. Its anti-inflammatory and tissue-protective effects make it a potential therapeutic agent for promoting healing and reducing inflammation .

Industry: : In the industrial sector, Body Protection Compound 157 is used in the development of new materials and products with enhanced properties. Its ability to promote tissue repair and regeneration makes it a valuable additive in products such as wound dressings, medical implants, and tissue engineering scaffolds .

Properties

IUPAC Name

3,4-dihydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)6(10)2-4/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFJODMCHICIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151345
Record name 3,4-Dihydroxy-5-nitrobenzaldehyde
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116313-85-0
Record name 3,4-Dihydroxy-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116313-85-0
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Record name 3,4-Dihydroxy-5-nitrobenzaldehyde
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Record name 3,4-Dihydroxy-5-nitrobenzaldehyde
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Record name 3,4-dihydroxy-5-nitrobenzaldehyde
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Record name Benzaldehyde, 3,4-dihydroxy-5-nitro
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Record name 3,4-DIHYDROXY-5-NITROBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

35 g of 5-nitro vanillin (commercial) and 1200 ml of dichloromethane were mixed together under nitrogen and the mixture was cooled to 0° C. 533 ml of a molar solution of boron tribromide in dichloromethane were added and the mixture stood for 2 days at abmient temperature and then was concentrated. The residue was taken up cold (ice bath+methanol) in 300 ml of 2N hydrochloric acid and the mixture was stirred for two to three hours at this temperature, then left for 16 hours at ambient temperature. Extraction was carried out with ethyl acetate and the organic phase was washed, dried and concentrated to obtain 18 g of the expected product melting at >260° C.
Quantity
35 g
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1200 mL
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molar solution
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533 mL
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Synthesis routes and methods II

Procedure details

17.1 g of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde are treated with 170 ml of constant-boiling hydrobromic acid and heated under reflux for 3.5 hours. After cooling the separated precipitate is filtered under suction, washed twice with ice-water and taken up in ethyl acetate. The organic phase is washed twice with 50 ml of sodium chloride solution each time, dried over magnesium sulfate and evaporated in a water-jet vacuum. The crystals obtained are taken up in methylene chloride, whereupon the solution is filtered over a ten-fold amount of silica gel. The material obtained is crystallized from ethyl acetate/isopropyl ether. There is obtained 3,4-dihydroxy-5-nitrobenzaldehyde in the form of yellow crystals of m.p. 142°-143°.
Quantity
17.1 g
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reactant
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170 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (2.0 g, 10.15 mmol) in anhydrous CH2Cl2 (10 mL) was added boron tribromide (4 mL) at 0° C. Reaction was warmed to room temperature and stirred for 2 hour under N2. Followed a standard aqueous/EtOAc workup. The residue was purified by silica gel column chromatography (1.2 mg, yield: 64.6%).
Quantity
2 g
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reactant
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4 mL
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10 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (3 g, 15.2 mmol) in acetic acid (3.1 mL) was added 40% hydrobromic acid (9.24 mL). The mixture was heated at 90° C. for 17 h. Reaction mixture was cooled and poured into ice water (100 mL), followed by a standard aqueous/EtOAc workup and purified by column chromatography on silica gel (petroleum ether/ethyl acetate=5:1) to give 3,4-dihydroxy-5-nitrobenzaldehyde (1.1 g, yield 39.5%).
Quantity
3 g
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reactant
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9.24 mL
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reactant
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3.1 mL
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Name
ice water
Quantity
100 mL
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Synthesis routes and methods V

Procedure details

A mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g), zinc chloride (60.0 g) and hydrochloric acid (37%, 15 mL) was stirred at 90° C. for 17 h. The mixture was diluted with water (100 mL) and then cooled to 3° C. After 1 h the product was filtered and washed with cold water. The product was dried in vacuo at 100° C. to give 16.5 g (95.1%) of crude product. The crude product was mixed with toluene (275 mL) and activated carbon (2,0 g) and the resulting mixture was refluxed for 45 min. The hot solution was filtered and then cooled to 3° C. After 1 h the product was filtered and washed with cold toluene. It was dried in vacuo at 50° C. to give 12.6 g (72.6%) of pure 3,4-dihydroxy-5-nitrobenzaldehyde (mp. 146°-8° C.).
Quantity
20 g
Type
reactant
Reaction Step One
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15 mL
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reactant
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60 g
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catalyst
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[Compound]
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crude product
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0 (± 1) mol
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reactant
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275 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxy-5-nitrobenzaldehyde
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3,4-Dihydroxy-5-nitrobenzaldehyde
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Reactant of Route 6
3,4-Dihydroxy-5-nitrobenzaldehyde
Customer
Q & A

Q1: What is the primary use of 3,4-dihydroxy-5-nitrobenzaldehyde in pharmaceutical research?

A1: this compound serves as a crucial starting material in synthesizing Entacapone [, , , , ]. Entacapone acts as a COMT inhibitor, primarily used in conjunction with levodopa to treat Parkinson's disease.

Q2: Can you describe a common synthetic route to obtain Entacapone from this compound?

A2: Entacapone is frequently synthesized through a Knoevenagel condensation reaction. This reaction involves reacting this compound with N,N-diethylcyanoacetamide in the presence of a base catalyst [, , , ].

Q3: What are the typical challenges encountered during the synthesis of Entacapone, and how do researchers address them?

A3: A significant challenge during Entacapone synthesis is controlling the formation of the undesired Z-isomer [, , , , ]. Researchers have developed specific synthesis methods, including controlling reaction conditions like temperature and pressure, using specific solvents, and introducing seeding crystals of the desired E-isomer to enhance its production and obtain a final product with high purity of the E-isomer (Entacapone).

Q4: Beyond Entacapone, are there other applications for this compound in medicinal chemistry?

A4: Research indicates that this compound itself exhibits potential as a therapeutic agent. Studies highlight its potent inhibitory effect on xanthine oxidase [, ], an enzyme involved in uric acid production. This property makes this compound a potential candidate for treating hyperuricemia and gout.

Q5: Have there been any studies on the metabolites of Entacapone, and how does this compound relate to them?

A5: Research on Entacapone metabolism in rats and humans has identified several metabolites []. Interestingly, this compound is one of the identified phase I metabolites of Entacapone found in both rat plasma and urine, indicating its relevance in the drug's metabolic pathway.

Q6: What analytical techniques are commonly employed to characterize and quantify this compound and Entacapone?

A6: Several analytical techniques are used to analyze this compound and Entacapone. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) is one such method used to determine the purity of Entacapone and quantify related substances, including this compound []. Other techniques, such as infrared (IR) spectroscopy and X-ray powder diffraction, help characterize the different crystalline forms of Entacapone [].

Q7: Are there any reported novel synthetic approaches for this compound?

A7: While the provided research doesn't delve into specific alternative synthetic routes for this compound, it does mention improved methods [, ]. These improvements likely focus on optimizing reaction conditions, using different starting materials, or employing new reagents or catalysts to enhance yield and purity.

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